

A Streamlined One-Pot Synthesis of α -Amino Diaryl Ketones from Arylacetonitriles

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Compound of Interest

Compound Name: 4-Aminocyclohexanecarbonitrile hydrochloride

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Abstract

α -Amino diaryl ketones are privileged structural motifs found in a wide array of pharmacologically active compounds and natural products. Their synthesis, however, often involves multi-step sequences that can be time-consuming and inefficient. This application note presents a detailed, one-pot protocol for the synthesis of α -amino diaryl ketones, starting from readily available and cost-effective arylacetonitriles. The described strategy leverages the sequential *in situ* formation of an α -iminonitrile intermediate, followed by a nucleophilic addition of an aryl Grignard reagent, and subsequent hydrolysis. This method offers high efficiency and atom economy by avoiding the isolation of intermediates, making it a valuable tool for medicinal chemistry and process development.

Introduction and Scientific Rationale

The α -amino ketone framework is a cornerstone in medicinal chemistry, forming the core of drugs such as the antidepressant bupropion and various cathinone derivatives known for their stimulant properties.^{[1][2]} The diaryl substitution pattern, in particular, provides a rigid scaffold that can be optimized for specific biological targets. Traditional synthetic routes to these compounds often rely on the nucleophilic substitution of α -haloketones or the oxidation of corresponding amino alcohols, methods that can suffer from harsh conditions or require pre-functionalized starting materials.^{[1][3]}

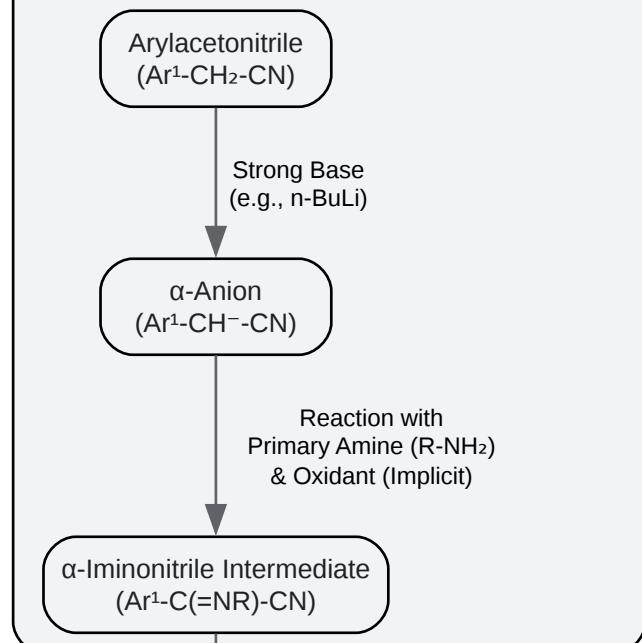
The protocol detailed herein provides a convergent and efficient one-pot solution. By starting with arylacetonitriles, which are stable and commercially available, we can construct the complex diaryl ketone scaffold in a single reaction vessel. The logic behind this approach is threefold:

- Activation of the α -Position: The α -protons of arylacetonitriles are acidic and can be selectively removed by a strong base. This allows for the introduction of the first element of functionality—the nitrogen atom.
- Transformation of the Nitrile: The nitrile group serves as a masked ketone. Its conversion is achieved via a classic Grignard reaction, which simultaneously installs the second aryl ring. [4][5] The reaction proceeds through a stable imine intermediate, which prevents the common side reaction of double addition that can plague reactions with esters.[6]
- One-Pot Efficiency: Combining these transformations into a single sequence minimizes waste, reduces purification steps, and improves overall yield and throughput.

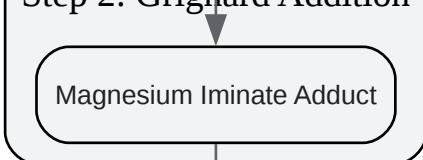
This guide explains the underlying mechanism, provides a robust step-by-step protocol, and discusses the expected scope and limitations of the methodology.

Reaction Mechanism

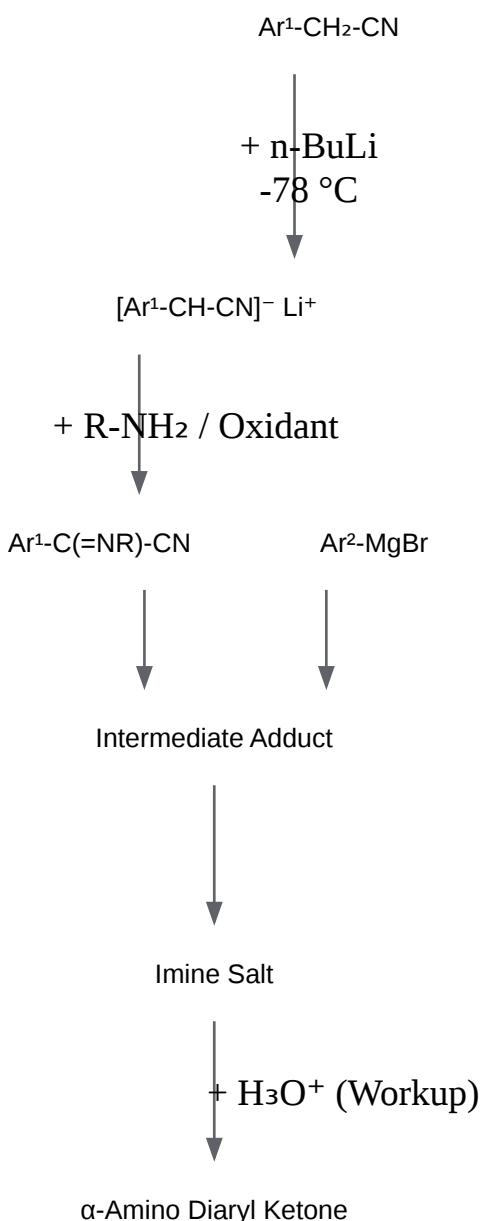
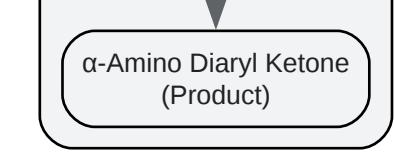
The one-pot synthesis proceeds through three key mechanistic stages, all occurring sequentially in the same reaction vessel. The process begins with the formation of an α -iminonitrile intermediate, which then undergoes nucleophilic attack by an aryl Grignard reagent, followed by acidic workup to reveal the final product.

Step 1: In Situ α -Iminonitrile Formation

Step 2: Grignard Addition



Step 3: Hydrolysis

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